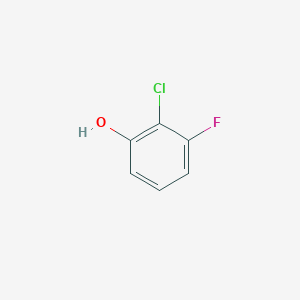

2-Chloro-3-fluorophenol

描述

Significance of Phenolic Compounds in Chemical Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, represent a cornerstone of chemical research. ijhmr.comresearchgate.net Their inherent reactivity and diverse biological activities make them a focal point for investigations across various scientific disciplines. ijhmr.comnih.gov In the realm of synthetic chemistry, phenols serve as versatile starting materials and intermediates for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The hydroxyl group can be readily modified, and the aromatic ring is susceptible to electrophilic and nucleophilic substitution reactions, allowing for a wide array of chemical transformations. researchgate.net

From a biological perspective, phenolic compounds are renowned for their antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govijhmr.com These activities are largely attributed to their ability to scavenge free radicals and modulate various enzymatic pathways. mdpi.com The structure-activity relationship of phenolic compounds is a significant area of study, with researchers continuously exploring how different substitution patterns on the phenolic ring influence their biological efficacy. researchgate.netijhmr.com This fundamental understanding is crucial for the design of novel therapeutic agents and functional materials.

Role of Halogenation in Modifying Chemical and Biological Profiles of Phenols

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto a phenol (B47542) ring, a process known as halogenation, is a powerful strategy for modulating the compound's physicochemical and biological properties. researchgate.netnih.gov Halogens exert a profound influence through a combination of steric and electronic effects. gla.ac.uk Electronegative halogens can alter the acidity of the phenolic hydroxyl group and influence the electron density of the aromatic ring, thereby affecting its reactivity in subsequent chemical reactions. researchgate.net

The incorporation of halogens can significantly enhance the biological activity of phenolic compounds. researchgate.netencyclopedia.pub For instance, halogenated phenols have been shown to exhibit potent antimicrobial and anticancer activities. The size, number, and position of the halogen substituents are critical factors in determining the extent and nature of this enhancement. smolecule.com Furthermore, halogenation can improve the metabolic stability and pharmacokinetic profile of a drug molecule, making it a common strategy in medicinal chemistry. researchgate.netsmolecule.com The selective introduction of halogens, particularly fluorine, is of growing interest as it can lead to compounds with unique and desirable properties. mdpi.com

Overview of Research Trajectories for Chlorofluorophenols

Chlorofluorophenols, which contain both chlorine and fluorine atoms on the phenol ring, are a specific class of halogenated phenols that have garnered attention in various research fields. Research into these compounds often explores their synthesis, spectroscopic characterization, and potential applications. Synthetic methodologies focus on achieving regioselective halogenation to produce specific isomers. nih.govgoogle.com The unique combination of two different halogens on the aromatic ring can lead to interesting and sometimes unexpected chemical reactivity.

In environmental science, the fate and behavior of chlorofluorophenols are of interest, particularly their potential for bioremediation. Studies have investigated the uptake and sequestration of mixed chloro-fluoro compounds by aquatic plants like duckweed. innovations-report.comecetoc.org From a medicinal chemistry standpoint, chlorofluorophenols are investigated for their potential as enzyme inhibitors and their interactions with biological macromolecules. smolecule.com The specific substitution pattern of chlorine and fluorine is crucial in determining their biological activity. smolecule.com

Scope and Objectives of Academic Inquiry into 2-Chloro-3-fluorophenol

The academic inquiry into this compound is multifaceted, aiming to thoroughly characterize its chemical and physical properties, develop efficient synthetic routes, and explore its potential applications. A primary objective is to understand how the specific ortho-chloro and meta-fluoro substitution pattern influences the molecule's reactivity and interactions. This includes detailed spectroscopic analysis to elucidate its structural features.

Key areas of investigation include the development of synthetic methods that allow for the precise and high-yield production of this specific isomer. google.com Furthermore, researchers are interested in its chemical transformations, such as nucleophilic substitution reactions, to create novel derivatives with potentially enhanced properties. smolecule.com While not the focus of this article, the potential biological activities and toxicological profiles are also areas of academic interest, often drawing comparisons to other halogenated phenols. The overarching goal is to build a comprehensive scientific understanding of this particular chemical entity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIENEZQWQPFHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458625 | |

| Record name | 2-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863870-86-4 | |

| Record name | 2-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 2 Chloro 3 Fluorophenol

Established Synthetic Pathways for 2-Chloro-3-fluorophenol

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and challenges. These methods primarily involve the controlled introduction of chlorine and fluorine atoms onto a phenolic backbone.

Regioselective Chlorination Methodologies

Achieving the desired substitution pattern in di-substituted phenols like this compound requires a high degree of regioselectivity. The hydroxyl group of the phenol (B47542) ring is an ortho-, para-directing activator, which can lead to a mixture of chlorinated products. nih.govrsc.org

Traditional chlorination methods often result in a mixture of isomers. smolecule.com For instance, the chlorination of a phenol typically yields both 2- and 4-chlorophenols initially, followed by the formation of di- and tri-substituted products upon further reaction. nih.gov To overcome this, specific catalysts and reaction conditions are employed to direct the chlorination to the desired position.

Advanced catalytic systems have been developed to enhance regioselectivity. For example, the use of thiourea (B124793) catalysts with N-chlorosuccinimide (NCS) has demonstrated significant control in directing chlorination to the ortho-position of phenols. smolecule.com Another approach involves amine-catalyzed chlorination using sulfuryl chloride, which can achieve high yields of ortho-chlorophenol through the in-situ formation of N-chloroamine intermediates. smolecule.com

A patented process describes the selective chlorination of phenolic compounds in the ortho position relative to the hydroxyl group using gaseous chlorine in the presence of an organic cation. google.comgoogle.com This method can be applied to molten or dissolved phenolic compounds. google.com

Fluorination Strategies for Phenolic Precursors

The introduction of a fluorine atom onto the phenolic ring is another key aspect of synthesizing this compound. Fluorination can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) or by using specialized fluorinating agents. smolecule.comsmolecule.com

One approach involves the fluorination of a pre-existing chlorophenol. For instance, dichlorophenols can be fluorinated using agents like potassium fluoride (B91410) under specific reaction conditions. smolecule.com However, the reactivity of the starting material is crucial. For example, certain nitro-substituted dichlorobenzenes exhibit low reactivity in SNAr fluorination reactions. umich.edu

Another strategy involves the use of electrophilic fluorinating agents. nih.gov However, these methods can sometimes lack regioselectivity and may require harsh reaction conditions. nih.gov A novel method for preparing ortho-fluorophenols involves the use of α-diazocyclohexenones treated with Selectfluor™. nih.gov

A multi-step process for producing 2-fluoro-6-chlorophenol starts with 2,6-dichloronitrobenzene, which undergoes fluorination, reduction, and then diazotization and hydrolysis. google.com

Multi-step Organic Synthesis Approaches

Often, the most effective way to synthesize a specifically substituted compound like this compound is through a multi-step synthesis. libretexts.org This approach allows for the sequential introduction of functional groups, providing greater control over the final structure. smolecule.com

One patented multi-step process for preparing 2-fluoro-3-chlorophenol starts from 1,3-dichloro-2-fluoro-4-nitrobenzene. google.com This process involves a nucleophilic substitution with sodium methoxide, followed by the reduction of the nitro group, and finally deamination and demethylation to yield the desired product. google.com

Another documented multi-step synthesis involves the nitration of a starting material, followed by conversion of the nitro group to an amine, and then a halogenation step. libretexts.org The order of these reactions is critical to ensure the correct regiochemistry. libretexts.org For instance, if a meta-directing group is required, a nitration step might be performed first. libretexts.org

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The choice of starting materials and the management of intermediate compounds are fundamental to the successful synthesis of this compound.

Utilizing 3-Fluorophenol (B1196323) as a Key Starting Material

3-Fluorophenol is a valuable and commonly used precursor in the synthesis of this compound. nih.govacs.org It is a colorless to pale yellow liquid that serves as an intermediate in the production of pharmaceuticals and dyes. bloomtechz.compubcompare.ai

The synthesis of this compound from 3-Fluorophenol involves the regioselective chlorination at the ortho-position to the hydroxyl group. The presence of the fluorine atom at the 3-position influences the electron distribution of the aromatic ring, which in turn directs the incoming chlorine atom.

Research has shown that the chlorination of 3-fluorophenol can be directed to the 6-position (ortho to the hydroxyl group) with high selectivity using specific catalyst systems. nsf.gov This selective chlorination is a crucial step in obtaining the desired this compound isomer.

Reactions Involving Chloropropionyl Derivatives

In some synthetic routes, chloropropionyl derivatives are employed. For example, 3-chloropropionyl chloride can react with phenolic compounds in a Friedel-Crafts acylation reaction. google.com This reaction introduces a 3-chloropropionyl group onto the phenol ring.

A patented process describes the preparation of 2-(3-chloropropionyl)-4-fluorophenol through the Friedel-Crafts acylation of 4-fluorophenol (B42351) with 3-chloropropionyl chloride. google.com This intermediate can then undergo further reactions. While not directly leading to this compound, this demonstrates the utility of chloropropionyl derivatives in modifying phenolic structures. Another synthesis involves the reaction of 3-aminophenol (B1664112) with 3-chloropropionyl chloride as an initial step. asianpubs.org

The phase transfer catalyzed reaction of phenols with 3-chloropropionyl chloride has also been studied, leading to the formation of phenyl acrylates in good yields. researchgate.net

Synthesis of Related Halogenated Phenols for Comparative Studies

The synthesis of various halogenated phenols provides a basis for comparative analysis of their properties and reaction efficiencies. For instance, the direct chlorination of phenol with chlorine gas can yield a mixture of chlorinated phenols, with the product distribution being dependent on reaction conditions. google.com Similarly, the chlorination of 4-fluorophenol with chlorine gas has been shown to produce 2-chloro-4-fluorophenol (B157789) with high selectivity. google.com

The synthesis of 2-fluoro-6-chlorophenol can be achieved by reacting adjacent fluorophenol with sodium hypochlorite. guidechem.com Another approach involves the direct chlorination of 2-fluorophenol (B130384) with chlorine. These methods, while not yielding this compound directly, offer insights into the reactivity of fluorophenols towards chlorination.

A multi-step synthesis for related compounds like 3-bromo-6-chloro-2-fluorophenol (B1375324) often starts from a fluorophenol precursor, employing electrophilic aromatic substitution with careful control of reaction conditions to manage regioselectivity.

For comparative purposes, the synthesis of various halogenated phenols is summarized in the table below.

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference |

| Phenol | Cl₂ | Mixture of chlorinated phenols | - | google.com |

| 4-Fluorophenol | Cl₂ | 2-Chloro-4-fluorophenol, 2,6-Dichloro-4-fluorophenol | 93.4 (for 2-chloro isomer) | google.com |

| 2-Fluorophenol | NaClO | 2-Chloro-6-fluorophenol | - | guidechem.com |

| 2-Fluorophenol | Cl₂ | 2-Chloro-6-fluorophenol | - | |

| 3-Fluorophenol | N-Chlorosuccinimide, Lewis basic selenoether catalyst | 2-Chloro-5-fluorophenol (B1586221) | 70 | nsf.gov |

Advanced Synthetic Techniques for this compound and its Analogs

Modern synthetic chemistry offers advanced techniques to improve efficiency, selectivity, and sustainability in the preparation of halogenated phenols.

Catalytic methods are crucial for controlling the regioselectivity of halogenation reactions on phenols. For instance, a highly efficient ortho-selective electrophilic chlorination of phenols has been reported using a Lewis basic selenoether catalyst with N-chlorosuccinimide (NCS) as the chlorine source. nsf.gov This method demonstrates excellent control over the position of chlorination, which is often a challenge in electrophilic aromatic substitution. For 3-substituted phenols like 3-fluorophenol, this catalytic system directs chlorination to the less hindered ortho position (the 6-position) with high selectivity. nsf.gov

Another catalytic approach involves the use of a reusable Cu-Mn spinel oxide catalyst with N-halosuccinimides for the regioselective halogenation of phenols. beilstein-journals.org This system has been shown to be effective for both electron-donating and electron-withdrawing group-bearing phenols.

The table below summarizes some catalytic approaches for the halogenation of phenols.

| Phenol Substrate | Catalyst | Halogenating Agent | Major Product | Selectivity (ortho:para) | Yield (%) | Reference |

| Phenol | Lewis basic selenoether | NCS | 2-Chlorophenol (B165306) | >20:1 | 65 | nsf.gov |

| 3-Fluorophenol | Lewis basic selenoether | NCS | 2-Chloro-5-fluorophenol | Exclusive ortho (to OH) | 70 | nsf.gov |

| Phenol | Cu-Mn spinel oxide | NCS | 4-Chlorophenol (B41353) | High para-selectivity | - | beilstein-journals.org |

A specific multi-step process for the preparation of 2-fluoro-3-chlorophenol has been detailed in a patent. google.com The process starts with the nitration of 1-chloro-2,3-difluorobenzene, followed by methoxylation, reduction of the nitro group to an amine, diazotization, and finally hydrolysis and demethylation to yield the target compound. google.com One of the key steps involves the demethylation of 1-chloro-2-fluoro-3-methoxybenzene using hydrochloric acid at 110°C in an autoclave to produce 2-fluoro-3-chlorophenol. google.com

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The synthesis of diaryl ethers through the coupling of phenols with aryl halides can be significantly expedited using microwave irradiation, often without the need for a catalyst. scilit.comorganic-chemistry.org This method is based on the nucleophilic aromatic substitution (SNAr) mechanism.

For instance, the reaction of phenols with electron-deficient aryl halides in a high-boiling polar solvent like DMSO with a base such as potassium carbonate under microwave irradiation can lead to the formation of diaryl ethers in high yields within minutes. organic-chemistry.org While specific examples for the microwave-assisted synthesis of ethers from this compound are not extensively documented in the searched literature, this general methodology can be applied.

A general scheme for the microwave-assisted synthesis of phenolic ethers is presented below:

| Phenol | Aryl Halide | Base | Solvent | Time | Yield (%) | Reference |

| General Phenol | Electron-deficient Aryl Halide | K₂CO₃ | DMSO | 5-10 min | High | organic-chemistry.org |

| Phenol | Octyl bromide | K₂CO₃/KOH | Dry media | 40 s | 93 | tsijournals.com |

Derivatization Strategies for this compound

The chemical reactivity of this compound allows for various derivatization strategies, primarily involving the hydroxyl group and the aromatic ring.

The hydroxyl group of this compound is a key site for functionalization, most commonly through O-alkylation and O-acylation reactions.

O-Alkylation: The formation of ethers through the Williamson ether synthesis is a fundamental transformation. This involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A specific example of O-alkylation of this compound is its reaction with an alcohol under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate) in THF. chemrxiv.org This reaction demonstrates the formation of an ether linkage at the phenolic oxygen.

O-Acylation: The hydroxyl group can be converted to an ester through reaction with an acyl chloride or an anhydride, typically in the presence of a base. For example, the synthesis of (3-Chloro-2-fluorophenyl)acetyl chloride often involves the precursor 3-chloro-2-fluorophenol (B1350553), which would be acylated in a prior step.

The table below provides an example of O-alkylation of this compound.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Reference |

| This compound | 4-(2-Hydroxyethyl)thalidomide | PPh₃, DIAD | THF | 4-(2-(2-Chloro-3-fluorophenoxy)ethyl)thalidomide | chemrxiv.org |

The aromatic ring of this compound can undergo substitution reactions, although the directing effects of the existing chloro, fluoro, and hydroxyl groups, as well as their activating or deactivating nature, will influence the position and feasibility of further substitution.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director. However, the presence of the deactivating halogen atoms will modulate the reactivity of the ring. Halogenation is a common electrophilic substitution reaction for phenols. Due to the high activation by the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. researchgate.net The positions open for electrophilic attack on this compound are C4, C5, and C6. The outcome of further halogenation would depend on the specific reagents and conditions used, with steric and electronic factors playing a key role in determining the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing halogen atoms can activate the aromatic ring towards nucleophilic attack, especially at the positions ortho and para to these groups. libretexts.org For SNAr to occur, a strong nucleophile and often harsh reaction conditions are required, unless the ring is sufficiently activated by strong electron-withdrawing groups like nitro groups. libretexts.org In this compound, the chlorine and fluorine atoms could potentially be displaced by strong nucleophiles.

Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the experimental spectroscopic characterization of the chemical compound this compound. Despite the existence of detailed spectroscopic studies on various isomers and related halogenated phenols, specific experimental data from rotational and vibrational spectroscopy for this compound are not present in the public domain.

Techniques such as Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy, which is a powerful tool for determining the precise rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants of molecules, have been extensively applied to related compounds. For instance, studies on isomers like 3-chloro-2-fluorophenol have utilized CP-FTMW to provide detailed insights into their molecular geometry and electronic structure. However, no such analysis has been published for this compound.

Similarly, vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the characteristic vibrational modes of a molecule, offering a "fingerprint" for its structure and bonding. While FT-IR and Raman spectra have been documented for numerous chlorophenol and fluorophenol derivatives, allowing for detailed band assignments and structural analysis, corresponding studies dedicated to this compound are absent from the searched scientific databases and literature.

Consequently, the data required to populate the detailed subsections of this article—including rotational and distortion constants, nuclear quadrupole coupling constants from microwave spectroscopy, and specific band assignments from FT-IR and Raman spectroscopy—are currently unavailable. The compound is mentioned in various chemical catalogs and patents, confirming its existence and use as a chemical intermediate, but its fundamental spectroscopic properties have not been the subject of a dedicated scientific publication.

Until such research is conducted and published, a detailed and scientifically accurate article on the spectroscopic characterization of this compound, as per the requested outline, cannot be generated.

Analysis of Vibrational Modes and Assignments

The vibrational assignments are typically made by comparing experimental spectra with theoretical calculations, such as those using Density Functional Theory (DFT). While a detailed experimental and theoretical vibrational analysis for this compound is not widely available, assignments can be predicted based on characteristic group frequencies and studies of similar molecules like 3-chlorophenol (B135607) and 3-fluorophenol.

Key expected vibrational modes include:

O-H Vibrations: The O-H stretching vibration is typically a strong, broad band in the IR spectrum, expected in the range of 3600-3200 cm⁻¹. The C-O-H in-plane bending mode is usually found around 1390-1330 cm⁻¹, while the out-of-plane bend occurs near 650 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

C-X Vibrations: The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range. The C-F stretching vibration is typically a strong band in the IR spectrum, found in the 1350-1150 cm⁻¹ region.

Bending Modes: In-plane and out-of-plane bending vibrations for the C-H bonds and deformations of the aromatic ring occur at lower frequencies, typically below 1200 cm⁻¹.

A comprehensive analysis would involve correlating experimental FT-IR and Raman spectra with computed potential energy distribution (PED) to precisely assign each vibrational mode. chemrxiv.org Studies on related halogenated phenols show that conformer-specific frequencies, particularly for the OH torsional mode, can be observed, highlighting the detailed structural information available from vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the hydroxyl group.

The three aromatic protons are in different chemical environments and should appear as separate signals. Their splitting patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Assignments for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-4 | ~7.0 - 7.2 | ddd (doublet of doublet of doublets) | ³J(H4-H5), ⁴J(H4-H6), ³J(H4-F3) |

| H-5 | ~6.8 - 7.0 | ddd (doublet of doublet of doublets) | ³J(H5-H4), ³J(H5-H6), ⁴J(H5-F3) |

| H-6 | ~7.1 - 7.3 | ddd (doublet of doublet of doublets) | ³J(H6-H5), ⁴J(H6-H4), ⁵J(H6-F3) |

| OH | Variable (e.g., ~5.0-6.0) | bs (broad singlet) | N/A |

Note: These are predicted values. Actual chemical shifts and coupling constants would need to be determined experimentally.

The ¹³C NMR spectrum of this compound should display six distinct signals, one for each carbon atom in the aromatic ring, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituents. The carbon atoms directly bonded to the electronegative oxygen, chlorine, and fluorine atoms (C-1, C-2, C-3) will be significantly deshielded and appear at higher chemical shifts (downfield). Furthermore, the signals for the fluorine-bearing carbon (C-3) and adjacent carbons (C-2, C-4) will appear as doublets due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-1 (C-OH) | ~150 - 155 | Yes (³JCF) |

| C-2 (C-Cl) | ~120 - 125 | Yes (²JCF) |

| C-3 (C-F) | ~155 - 160 | Yes (¹JCF, large) |

| C-4 | ~115 - 120 | Yes (²JCF) |

| C-5 | ~125 - 130 | Yes (³JCF) |

| C-6 | ~118 - 123 | Yes (⁴JCF) |

Note: These are predicted values based on general substituent effects and require experimental verification.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. ambeed.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals over a wide chemical shift range, making it an excellent probe for structural analysis. ambeed.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-4). While direct spectral data for this compound is scarce, a study involving a complex derivative containing the this compound moiety reported a ¹⁹F chemical shift of -136.26 ppm in DMSO-d6. chemrxiv.org The chemical shift for the parent phenol is expected in a similar region, though the exact value will depend on the solvent and electronic environment.

Mass Spectrometry Techniques for this compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₆H₄ClFO, with a calculated monoisotopic mass of approximately 145.99 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks separated by two mass units, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

The fragmentation of this compound under EI conditions would likely proceed through pathways common to phenols and halogenated aromatic compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Possible Fragment Identity | Fragmentation Pathway |

| 146 | [C₆H₄ClFO]⁺ | Molecular Ion ([M]⁺) |

| 118 | [C₅H₄FO]⁺ | Loss of CO |

| 111 | [C₆H₄FO]⁺ | Loss of Cl radical |

| 82 | [C₄H₂O]⁺ | Loss of HCl from [C₅H₄FO]⁺ |

Note: These are predicted fragmentation pathways. The actual mass spectrum would need to be obtained experimentally for confirmation.

Chemical Reactivity and Transformations

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a key site for chemical reactions. It can undergo:

Etherification and Esterification: The phenolic -OH group can react with appropriate reagents to form ethers and esters, a common strategy to create derivatives with altered biological activities or physical properties. mdpi.comencyclopedia.pub

Oxidation: The phenolic group can be oxidized to form quinone-type structures or other oxidized derivatives. smolecule.com

Reactions Involving the Aromatic Ring

The aromatic ring of this compound, influenced by the electron-withdrawing nature of the halogen atoms, can participate in several reactions:

Nucleophilic Aromatic Substitution: The presence of halogens makes the aromatic ring more susceptible to attack by nucleophiles, allowing for the replacement of the halogen atoms under specific conditions. smolecule.com

Further Halogenation: Additional halogen atoms can be introduced onto the ring, although controlling the regioselectivity can be challenging.

Role as a Building Block in Organic Synthesis

Due to its functional groups and reactivity, this compound can serve as a valuable precursor in the synthesis of more complex molecules. It can be used to introduce a substituted phenolic moiety into larger structures, which is a common strategy in the development of pharmaceuticals and agrochemicals. For instance, related chlorofluorophenols are used as starting materials for active fungicidal ingredients. google.com

Computational and Theoretical Investigations of 2 Chloro 3 Fluorophenol

Density Functional Theory (DFT) Studies of 2-Chloro-3-fluorophenol

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study substituted phenols. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in modeling the electronic density of a molecule to derive its properties.

The first step in a computational study is to determine the molecule's most stable structure, or structures, through geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms. Like other meta-substituted phenols, it is expected to exist as two primary conformers, distinguished by the orientation of the hydroxyl (-OH) group's hydrogen atom relative to the substituents on the ring. These are typically referred to as the syn and anti conformers (or cis and trans).

Theoretical calculations on related molecules like 3-fluorophenol (B1196323) have shown that two stable conformers exist, with the energy difference between them being very small. china-tnj.comgoogle.com For this compound, one conformer would have the O-H bond oriented towards the chlorine atom, while the other would have it pointing away. The relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds. The optimization process calculates key structural parameters, including the bond lengths between atoms (e.g., C-C, C-O, C-Cl, C-F) and the angles between these bonds. Studies on similar molecules like 2,6-dichloro-4-fluoro phenol (B47542) show that the substitution of halogen atoms can cause slight distortions in the hexagonal benzene (B151609) ring from its ideal 120° angles. globalchemmall.comaablocks.com

Table 1: Illustrative Geometrical Parameters for a Halogenated Phenol This table is based on typical values for related compounds and illustrates the type of data obtained from geometry optimization. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | |

| C-O | ~1.36 | |

| O-H | ~0.96 | |

| C-Cl | ~1.75 | |

| C-F | ~1.36 | |

| C-C-C (ring) | 118 - 122 | |

| C-C-O | ~120 |

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, wagging, and torsional motions of the atoms and are the basis for infrared (IR) and Raman spectroscopy. For a molecule like this compound with 13 atoms, 33 fundamental modes of vibration are expected.

Theoretical calculations, for instance at the B3LYP level, produce a set of harmonic frequencies. However, these calculated values are often systematically higher than those observed experimentally due to the neglect of anharmonicity. To bridge this gap, the calculated frequencies are typically multiplied by an empirical scaling factor (often around 0.96-0.98) to achieve better agreement with experimental spectra obtained from FT-IR and FT-Raman measurements. This comparison between scaled theoretical frequencies and experimental peak positions is crucial for the accurate assignment of spectral bands to specific molecular motions, a process often aided by Potential Energy Distribution (PED) analysis. For example, the characteristic O-H stretching vibration in phenols is typically observed in the 3200-3600 cm⁻¹ region of the IR spectrum.

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. globalchemmall.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. globalchemmall.com DFT calculations are widely used to determine the energies of these orbitals and visualize their electron density distributions. globalchemmall.com For substituted phenols, the HOMO is typically localized over the aromatic ring and the oxygen atom, while the LUMO distribution is also centered on the ring.

Table 2: Conceptual HOMO-LUMO Data This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are conceptual and not specific to this compound.

| Parameter | Conceptual Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.5 | Electron-donating ability |

| E(LUMO) | -1.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.5 | Chemical stability and reactivity |

From the HOMO and LUMO energies, a set of global chemical descriptors can be calculated to quantify the molecule's reactivity. These parameters, derived from conceptual DFT, provide a quantitative basis for understanding the chemical behavior of the molecule as a whole.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO) globalchemmall.com

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO) globalchemmall.com

Electronegativity (χ): The ability of an atom to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2) globalchemmall.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = χ² / 2η)

These descriptors are invaluable for comparing the reactivity of different molecules and predicting how they will interact in chemical reactions.

Quantum Chemistry Calculations for this compound

Beyond DFT, other quantum chemistry methods offer different levels of theory and accuracy for studying molecular properties.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for molecular structure and orbital energies, though it doesn't account for electron correlation as effectively as more advanced methods. globalchemmall.com

More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are often used to obtain more accurate results, particularly for geometry and energy calculations, by incorporating electron correlation. china-tnj.com These methods are computationally more demanding than DFT or HF but can be crucial for benchmarking results and studying systems where electron correlation is particularly important. For halogenated phenols, ab initio calculations have been used to investigate conformational energies and the nature of intramolecular interactions. china-tnj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of compounds and their biological activities. scholarsresearchlibrary.com This approach is widely applied in environmental science and toxicology to predict the effects of chemicals like halogenated phenols, which are common industrial pollutants. researchgate.netscholarsresearchlibrary.com QSAR models can forecast bioactivities such as toxicity, mutagenicity, and carcinogenicity based on the structural parameters, or "descriptors," of the compounds. scholarsresearchlibrary.comimist.ma By developing these models, the activity of new or untested compounds can be predicted, which is faster and less expensive than experimental testing. scholarsresearchlibrary.com

For halogenated phenols, QSAR studies have been conducted to predict their acute toxicity against various organisms, including Tetrahymena pyriformis and the bacterium Escherichia coli. researchgate.netnih.govnih.gov These models rely on calculated quantum chemical parameters and physicochemical properties that describe the molecule's electronic and transport characteristics. researchgate.netnih.gov

Predicting Biological Activity using QSAR Methods

The primary goal of QSAR in this context is to predict the biological activity of halogenated phenols. A common measure of toxicity is the concentration that causes a 50% inhibition of growth (IC50) or a 50% effective concentration (EC50), often expressed in logarithmic form (pIC50 or -lgEC50). scholarsresearchlibrary.comnih.gov A higher value for these indices indicates greater toxicity. scholarsresearchlibrary.com

To build a predictive model, various molecular descriptors are calculated. Studies on halogenated phenols have identified several key descriptors that correlate with their toxicity. researchgate.netnih.gov These often include:

log P (Octanol-Water Partition Coefficient): This descriptor models the transport of the compound in a biological system and its hydrophobicity. nih.gov

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This quantum chemical parameter is related to the electrophilicity of the molecule and its ability to accept electrons. nih.gov

Standard Entropy (S°): This thermodynamic descriptor has been found to be a significant variable in some models. nih.gov

Atomic Net Charges (q): The charge distribution on the molecule, particularly the most negative atomic net charges, can influence interactions with biological targets. nih.gov

Dipole Moment (μ): This descriptor relates to the polarity of the molecule. researchgate.net

One study on 14 halogenated phenols established a QSAR model for predicting toxicity against recombinant E. coli using standard entropy (S°) and the most negative atomic net charges (q-) as descriptors, achieving a high correlation coefficient (R² = 0.922). nih.gov Another comprehensive study on 166 phenol derivatives found that for alkyl and halogenated phenols, toxicity towards Tetrahymena pyriformis was excellently correlated with log P and E_LUMO. nih.gov

Application of Principal Component Analysis (PCA) and Regression Methods

The development of a robust QSAR model often involves a two-step statistical process: Principal Component Analysis (PCA) followed by a regression method, such as Multiple Linear Regression (MLR). scholarsresearchlibrary.comscholarsresearchlibrary.com

Principal Component Analysis (PCA) is a statistical technique used to simplify complex datasets. scholarsresearchlibrary.com In QSAR, a large number of molecular descriptors can be calculated for each compound. PCA helps to summarize the information encoded in these descriptors and identify the most important variables, while also revealing any correlations among them. scholarsresearchlibrary.comscholarsresearchlibrary.com This allows researchers to reduce the dimensionality of the data by eliminating redundant or irrelevant descriptors before building the regression model. scholarsresearchlibrary.com For example, in a study of 31 substituted phenols, PCA was used to analyze the descriptors and select the most relevant ones for modeling toxicity. scholarsresearchlibrary.com

Multiple Linear Regression (MLR) is a mathematical technique used to model the linear relationship between a dependent variable (e.g., pIC50) and one or more independent variables (the selected molecular descriptors). scholarsresearchlibrary.comjmaterenvironsci.com The goal is to create an equation that can predict the biological activity of a compound based on its descriptor values. scholarsresearchlibrary.com The quality of an MLR model is assessed using several statistical parameters, including:

Correlation Coefficient (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Cross-validation Coefficient (Q² or q²): Measures the predictive ability of the model. A model with good stability and predictive power will have high values for both R² and Q². nih.gov

For instance, a QSAR study on 43 halogenated phenols used MLR to model toxicity to Tetrahymena pyriformis, yielding a model with an R² of 0.922. researchgate.net The cross-validation using a leave-one-out method resulted in a Q² of 0.892, indicating favorable stability and predictive power. researchgate.net

Molecular Docking Simulations of this compound and its Analogs

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.comsmolecule.com This method is crucial for understanding potential mechanisms of action and for drug design. researchgate.net It analyzes the interactions between the ligand and the receptor's active site and is often used to calculate the binding affinity or binding energy, which indicates the strength of the interaction. mdpi.com

While specific docking studies for this compound are not detailed in the provided search results, research on its close analogs provides significant insight. For example, the positional isomer 2-chloro-5-fluoro phenol (2C5FP) has been the subject of molecular docking studies to evaluate its inhibitory activity against specific biological targets. researchgate.netresearchgate.net Such studies on analogs are vital for understanding how halogenated phenols interact with biological macromolecules and for guiding further drug development. smolecule.com

Interaction Studies with Biological Targets

Interaction studies using molecular docking reveal how a ligand fits into the binding site of a biological target and the nature of the intermolecular forces that stabilize the complex. smolecule.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

A notable study investigated the interaction of 2-chloro-5-fluoro phenol (2C5FP) with Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIL), an enzyme essential for protein biosynthesis in bacteria. researchgate.netresearchgate.net Inhibition of this enzyme can halt cell growth, making it an attractive target for antibacterial agents. jocpr.com The docking results showed that 2C5FP forms a stable complex with the enzyme's active site, supporting its potential as an antibacterial compound. researchgate.netresearchgate.net Similarly, docking studies on other fluorinated phenols, such as 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives, have been performed against targets like aldose reductase to assess their binding modes. mdpi.com

Binding Energy Calculations and Affinity Prediction

A key output of molecular docking simulations is the binding energy, typically expressed in kcal/mol, which estimates the binding affinity between the ligand and the receptor. mdpi.com A lower (more negative) binding energy value corresponds to a more stable complex and stronger binding affinity. researchgate.net

In the docking study of 2-chloro-5-fluoro phenol (2C5FP) with S. aureus tyrosyl-tRNA synthetase (PDB ID: 1JIL), the calculated binding energy was -3.80 kcal/mol. researchgate.netresearchgate.net This value suggests a favorable interaction and inhibitory potential. Other studies on different halogenated phenol analogs have also reported binding energies, demonstrating the utility of this method for comparing the potential efficacy of related compounds.

| Compound | Biological Target (PDB ID) | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| 2-Chloro-5-fluorophenol (B1586221) | S. aureus Tyrosyl-tRNA Synthetase (1JIL) | -3.80 researchgate.netresearchgate.net |

| 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives | Aldose Reductase | Data for a series of compounds were generated to assess binding. mdpi.com |

Environmental Science and Degradation Pathways of 2 Chloro 3 Fluorophenol

Microbial Biotransformation and Biodegradation of Halogenated Phenols

The structural diversity of halogenated phenols necessitates a variety of microbial metabolic strategies for their degradation. The position and type of halogen substituent profoundly influence the susceptibility of the aromatic ring to microbial attack.

Under anaerobic conditions, the primary mechanism for the breakdown of chlorophenols is reductive dehalogenation, a process where a chlorine atom is replaced by a hydrogen atom. nih.govasm.org This initial step is crucial, particularly for highly chlorinated phenols, as it reduces their toxicity and renders the resulting lesser-chlorinated or non-chlorinated phenols more susceptible to subsequent mineralization. nih.gov

For instance, the anaerobic degradation of 2-chlorophenol (B165306) can proceed through two distinct biotransformation pathways. nih.gov In one pathway, 2-chlorophenol is first reductively dehalogenated to phenol (B47542). The resulting phenol is then carboxylated to 4-hydroxybenzoate, which is subsequently dehydroxylated to benzoate (B1203000). nih.gov An alternative pathway involves the direct para-carboxylation of 2-chlorophenol to 3-chloro-4-hydroxybenzoate, which is then dehydroxylated to 3-chlorobenzoate (B1228886). nih.govnih.gov Studies with anaerobic sludge have shown that monochlorophenol isomers are degraded, with the relative rates of disappearance being ortho > meta > para. asm.org In the case of dichlorophenols, reductive dechlorination often occurs at the chlorine group ortho to the phenolic hydroxyl group. asm.orgasm.org

Table 1: Anaerobic Degradation of Monochlorophenol Isomers in Unacclimated Sludge

| Isomer | Relative Degradation Rate |

|---|---|

| 2-Chlorophenol (ortho) | Fastest |

| 3-Chlorophenol (B135607) (meta) | Intermediate |

| 4-Chlorophenol (B41353) (para) | Slowest |

Specific bacterial strains have evolved specialized metabolic pathways to utilize fluorinated phenols as a source of carbon and energy.

Arthrobacter sp. Strain IF1 , a Gram-positive bacterium, is capable of aerobically degrading 4-fluorophenol (B42351) (4-FP) as its sole carbon and energy source. nih.govnih.gov This strain can mineralize 4-FP at concentrations up to 5 mM, with a stoichiometric release of fluoride (B91410) ions, indicating complete cleavage of the carbon-fluorine bond. nih.govnih.gov The degradation pathway does not proceed through a catechol intermediate. nih.govnih.gov Instead, it is initiated by a 4-FP monooxygenase that converts 4-FP to benzoquinone. This intermediate is then reduced to hydroquinone, which is further metabolized to hydroxyquinol, maleylacetic acid, and ultimately β-ketoadipic acid via the β-ketoadipate pathway. nih.govnih.gov

Burkholderia fungorum FLU100 is another bacterium with the remarkable ability to degrade fluorobenzene (B45895) and, after a lag phase, completely mineralize 3-fluorophenol (B1196323) and 3-chlorophenol. researchgate.net The central metabolite in this pathway is 3-halocatechol, which undergoes ortho-cleavage of the aromatic ring. researchgate.netnih.gov The resulting 2-fluoromuconate is then further metabolized, a significant finding as this compound was previously considered a persistent dead-end metabolite. researchgate.net

The initial steps in the aerobic degradation of halogenated phenols are catalyzed by powerful oxidative enzymes, primarily monooxygenases and dioxygenases. mdpi.com

Monooxygenases introduce a single hydroxyl group onto the aromatic ring, often leading to the displacement of a halogen substituent. mdpi.comresearchgate.net Flavin-dependent monooxygenases are a key class of enzymes that catalyze the concomitant hydroxylation and dehalogenation of halogenated phenols. researchgate.netnih.gov For example, the degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 is initiated by a two-component monooxygenase system. asm.orgasm.org One component, a flavin reductase, provides reduced flavin adenine (B156593) dinucleotide (FADH2) at the expense of NADH, while the other component, the monooxygenase, uses FADH2 to catalyze the para-hydroxylation of 4-FP, leading to the formation of benzoquinone and the release of the fluoride ion. asm.org

Dioxygenases incorporate both atoms of molecular oxygen into the aromatic substrate, typically resulting in the formation of a dihydroxylated intermediate, such as a catechol. mdpi.comnih.gov These enzymes are commonly found in the degradation pathways of halogenated benzenes. nih.gov The resulting halogenated catechols can then be further processed by ring-cleavage dioxygenases, which break open the aromatic ring, making the molecule accessible to central metabolic pathways. nih.gov

Bioremediation Potential of 2-Chloro-3-fluorophenol

Bioremediation strategies aim to harness and enhance natural biological processes to remove pollutants from the environment. For compounds like this compound, approaches involving glycosylation by plant and algal cells, as well as the use of immobilized cell systems, show significant promise.

Glycosylation is a detoxification mechanism employed by plants and algae, where a sugar moiety is attached to a xenobiotic compound, increasing its water solubility and reducing its toxicity.

Cell cultures of Nicotiana tabacum (tobacco) have been shown to effectively metabolize monofluorophenols through glycosylation. nih.govnih.gov When incubated with 2-fluorophenol (B130384), N. tabacum cells converted it into its β-glucoside (60% yield) and β-gentiobioside (10% yield). nih.govnih.gov Similarly, 4-fluorophenol was transformed into its β-glucoside (32%) and β-gentiobioside (6%), while 3-fluorophenol was converted to its β-glucoside (17%). nih.govnih.gov

The marine microalga Amphidinium crassum also demonstrates the ability to glucosylate fluorophenols. la-press.org It converts 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol into their corresponding β-D-glucosides. la-press.orgnih.gov

Table 2: Glycosylation of Monofluorophenols by Nicotiana tabacum Cell Cultures

| Substrate | Product(s) | Yield(s) |

|---|---|---|

| 2-Fluorophenol | 2-Fluorophenyl β-glucoside | 60% |

| 2-Fluorophenyl β-gentiobioside | 10% | |

| 3-Fluorophenol | 3-Fluorophenyl β-glucoside | 17% |

| 4-Fluorophenol | 4-Fluorophenyl β-glucoside | 32% |

| 4-Fluorophenyl β-gentiobioside | 6% |

Immobilizing microbial, algal, or plant cells on a solid support can enhance their stability, activity, and reusability, making them more effective for bioremediation applications. hibiscuspublisher.comsemanticscholar.org

The biotransformation of fluorophenols is significantly improved by using immobilized cells of Amphidinium crassum in a sodium alginate gel. la-press.orgnih.gov This system yielded higher amounts of β-D-glucosides compared to freely suspended cultures. For example, the yield of 2-fluorophenyl β-D-glucoside increased from 60 µg/g of cells in suspension to 140 µg/g of immobilized cells. la-press.org Similarly, yields for the glucosides of 3-fluorophenol and 4-fluorophenol increased from 20 µg/g to 60 µg/g and from 40 µg/g to 100 µg/g, respectively. la-press.org Furthermore, these immobilized algal cells maintained their glucosylation potential for at least five repetitive batch uses, demonstrating the robustness of the system for continuous treatment processes. la-press.orgnih.gov

**Table 3: Comparison of Glucoside Yield from Fluorophenols by Free vs. Immobilized *Amphidinium crassum***

| Substrate | Product | Yield (Free Cells, µg/g) | Yield (Immobilized Cells, µg/g) |

|---|---|---|---|

| 2-Fluorophenol | 2-Fluorophenyl β-D-glucoside | 60 | 140 |

| 3-Fluorophenol | 3-Fluorophenyl β-D-glucoside | 20 | 60 |

| 4-Fluorophenol | 4-Fluorophenyl β-D-glucoside | 40 | 100 |

Environmental Fate Studies of this compound and Related Compounds

The environmental fate of halogenated phenols, including this compound, is a significant area of concern due to their potential for persistence and toxicity in ecosystems. While specific research on this compound is limited, studies on related halogenated phenols provide valuable insights into its likely behavior in the environment, particularly within sediment communities.

Persistence and Transformation in Sediment Communities

Halogenated phenolic compounds are recognized as persistent organic pollutants. nih.gov In anaerobic environments such as sediment, the primary degradation pathway for many chlorinated phenols is reductive dehalogenation. nih.govnih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom. For dichlorophenol isomers in unacclimated sludge, the reductive dechlorination of the chlorine atom positioned ortho to the hydroxyl group is a common initial transformation step. nih.gov

Studies on anaerobic sludge have shown that while monochlorophenols can be degraded, with the rate of disappearance typically following the order of ortho > meta > para, some isomers like 3,4-dichlorophenol (B42033) and 3,5-dichlorophenol (B58162) have been found to be persistent. nih.gov The persistence of halogenated phenols can be influenced by the degree and position of halogenation.

The biotransformation of 2-chlorophenol in a methanogenic sediment community has been shown to result in the transient accumulation of phenol and benzoate, with 3-chlorobenzoate being a more persistent product. nih.gov This highlights that even after initial dehalogenation, the resulting aromatic compounds can undergo further transformations, although some metabolites may persist.

Table 1: Anticipated Initial Transformation of this compound in Anaerobic Sediment Based on Analogous Compounds

| Starting Compound | Likely Initial Transformation | Resulting Product | Reference |

| This compound | Reductive Dechlorination | 3-Fluorophenol | Inferred from oup.com |

| 4-Chloro-3-fluorophenol (B1349760) | Reductive Dechlorination | 3-Fluorophenol | oup.com |

| 2-Chlorophenol | Reductive Dechlorination | Phenol | nih.gov |

This table is generated based on findings for analogous compounds due to the lack of specific data for this compound.

Degradation Products and Metabolite Identification

The identification of degradation products and metabolites is crucial for understanding the complete environmental fate of a compound. For halogenated phenols, the initial degradation products are often less halogenated phenols, which may then undergo further transformation.

In the case of 4-chloro-3-fluorophenol, the identified degradation product under sulfate-reducing conditions was 3-fluorophenol. oup.com This was a result of the reductive removal of the chlorine atom. The fluorophenol metabolite was found to be stable under the experimental conditions. oup.com This suggests that for this compound, 3-fluorophenol is a probable primary metabolite in anaerobic sediment environments.

Further degradation of the resulting fluorophenol may be challenging. For instance, in studies of monofluorophenols in anaerobic phenol-degrading enrichments, 2-fluorophenol was transformed to 3-fluorobenzoate, and 2-fluorobenzoate (B1215865) was produced from 3-fluorophenol, while 4-fluorophenol was not transformed. asm.org This indicates that the position of the fluorine atom significantly influences further metabolism.

For 2-chlorophenol, biotransformation in a methanogenic sediment community led to the formation of phenol and benzoate as transient intermediates, and 3-chlorobenzoate as a more persistent metabolite. nih.gov This transformation is proposed to occur through two pathways: one involving reductive dehalogenation to phenol followed by carboxylation and dehydroxylation, and another involving para-carboxylation to 3-chloro-4-hydroxybenzoate followed by dehydroxylation. nih.gov

Table 2: Potential Degradation Products of this compound and Related Compounds in Anaerobic Environments

| Parent Compound | Initial Metabolite | Further Metabolites | Persistence of Metabolites | Reference |

| This compound | 3-Fluorophenol (anticipated) | 2-Fluorobenzoate (possible) | 3-Fluorophenol may be persistent | Inferred from oup.comasm.org |

| 4-Chloro-3-fluorophenol | 3-Fluorophenol | Not further degraded | Persistent | oup.com |

| 2-Chlorophenol | Phenol | Benzoate, 3-Chlorobenzoate | 3-Chlorobenzoate is persistent | nih.gov |

This table is generated based on findings for analogous compounds due to the lack of specific data for this compound.

Influence of Environmental Conditions on Degradation Kinetics

The kinetics of the degradation of halogenated phenols are influenced by various environmental conditions. In anaerobic sludge, the rate of degradation of chlorophenols can be affected by the initial concentration of the compound. High concentrations can lead to partial inhibition of dehalogenation. nih.gov Temperature is another critical factor, with an optimal temperature for dechlorination of 2,3,6-trichlorophenol (B165527) observed at 50°C. nih.gov

The presence of other electron acceptors can also impact degradation. For instance, the reductive dechlorination of chlorophenols in anaerobic sludge was inhibited by the addition of other electron acceptors. nih.gov Conversely, the availability of electron donors did not significantly affect the extent of chlorophenol degradation in that particular study. nih.gov In the case of the degradation of 4-chlorophenol by a sulfate-reducing consortium, reductive dechlorination was inhibited by molybdate (B1676688) and did not proceed in the absence of sulfate, indicating a dependency on sulfidogenesis. oup.com

The acclimation of microbial communities plays a significant role in degradation kinetics. Sludge acclimated to a specific chlorophenol isomer can exhibit enhanced degradation rates for that compound and may also show cross-acclimation to other isomers. nih.gov For example, sludge acclimated to 2-chlorophenol also degraded 2,4-dichlorophenol. nih.gov

Impact of Halogenation on Environmental Stability and Degradation Pathways

The number, type, and position of halogen substituents on the phenol ring profoundly influence the environmental stability and degradation pathways of halogenated phenols. The presence of halogens generally increases the persistence of these compounds in the environment. nih.gov

The type of halogen is a critical factor. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, which generally makes fluorinated aromatics more resistant to degradation than their chlorinated counterparts. This is exemplified by the persistence of 3-fluorophenol after the dechlorination of 4-chloro-3-fluorophenol. oup.com

The position of the halogen substituents also dictates the susceptibility to microbial attack. In anaerobic degradation of dichlorophenols, the chlorine atom ortho to the hydroxyl group is often preferentially removed. nih.gov The degradation of monofluorophenols also shows a strong positional effect, with 4-fluorophenol being more persistent than 2- and 3-fluorophenol in some anaerobic communities. asm.org

The presence of mixed halogens, as in this compound, introduces additional complexity. The preferential removal of chlorine over fluorine in 4-chloro-3-fluorophenol by a sulfate-reducing consortium suggests a hierarchy in reductive dehalogenation, with the more readily cleaved carbon-chlorine bond being targeted first. oup.com This indicates that the initial degradation step for mixed halogenated phenols is likely to be dechlorination, leading to the formation of a more persistent fluorinated intermediate.

Applications of 2 Chloro 3 Fluorophenol in Advanced Synthesis and Materials Science

2-Chloro-3-fluorophenol as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of this compound is incorporated into various pharmacologically active molecules. The presence of both chlorine and fluorine atoms can influence factors such as metabolic stability, binding affinity to target proteins, and membrane permeability, which are crucial for the efficacy of a drug.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a versatile precursor in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). It is often modified through a series of reactions to create more complex intermediates that are then assembled into the final drug molecule. For instance, it can be used in the preparation of 2-chloro-3-fluoro-4-alkoxy-anilines, which are themselves valuable for producing pharmaceutically active 1,3-benzothiazole compounds. google.com The strategic placement of the halogen atoms on the phenol (B47542) ring provides a scaffold that chemists can exploit to build molecular complexity and achieve desired pharmacological profiles.

Role in the Synthesis of Specific Drug Molecules (e.g., Regorafenib)

A significant application of this compound is demonstrated in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy. nih.gov While not a direct starting material in all reported synthetic routes, intermediates derived from the this compound structural motif are crucial. For example, the key intermediate 4-amino-3-fluorophenol (B140874) is central to many Regorafenib synthesis pathways. tandfonline.comgoogle.com This intermediate is then used to construct the core structure of the drug. google.com

Table 1: Illustrative Role in Regorafenib Synthesis Pathway

| Step | Description | Precursor/Intermediate Involved |

| 1 | Preparation of Key Intermediate | A key intermediate, 4-amino-3-fluorophenol, is synthesized. |

| 2 | Ether Formation | The 4-amino-3-fluorophenol intermediate is reacted with 4-Chloro-N-methyl-2-pyridinecarboxamide to form an ether linkage. google.com |

| 3 | Urea (B33335) Formation | The resulting compound is then reacted with an isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the final urea linkage. |

| 4 | Final Product | The multi-step process yields Regorafenib. nih.gov |

Application in Agrochemical Development

In the agrochemical sector, the incorporation of fluorine and chlorine atoms into pesticides is a well-established strategy for enhancing their efficacy, metabolic stability, and spectrum of activity. This compound provides a readily available source for this specific halogenation pattern.

Intermediate for Herbicides, Insecticides, and Fungicides

Halogenated phenols are fundamental intermediates for a wide range of agricultural chemicals. google.com Specifically, 2-fluoro-3-chlorophenol (an alternative name for the same compound) is identified as a valuable precursor for creating active fungicidal ingredients. google.com The unique electronic properties conferred by the halogen substituents can lead to potent and selective activity against target pests and pathogens while maintaining safety for non-target organisms and the environment. The development of novel pesticides often relies on the availability of such specialized building blocks to explore new chemical spaces and find candidates with improved performance. researchgate.netdiva-portal.org

Synthesis of Fluorine-Containing Agrochemical Candidates

The demand for new agrochemicals with improved environmental profiles and effectiveness against resistant pest populations drives research into novel molecular structures. Fluorine-containing compounds are at the forefront of this research due to the unique properties the fluorine atom imparts. researchgate.netdiva-portal.org this compound serves as an important starting material for the synthesis of new fluorine-containing agrochemical candidates. google.com Its structure allows for its incorporation into various classes of pesticides, where the synergistic effect of the chloro and fluoro groups can be leveraged to optimize biological activity. The use of such fluorinated building blocks is a predominant approach for introducing fluorine into complex agrochemical molecules. diva-portal.org

Utilization in Fine Chemical Synthesis

Beyond its direct applications in the pharmaceutical and agrochemical industries, this compound is a useful intermediate in the broader field of fine chemical synthesis. google.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including as components in electronics, dyes, and specialty polymers.

The reactivity of the hydroxyl group and the potential for nucleophilic or electrophilic substitution on the aromatic ring make this compound a versatile tool for organic chemists. It can be used to synthesize a range of substituted aromatic compounds and heterocyclic systems. For example, it is a precursor in the synthesis of 2-chloro-3-fluoro-4-alkoxy-anilines, which are intermediates for other complex molecules like 1,3-benzothiazoles. google.com This utility underscores its importance as a foundational element in the synthesis of a diverse array of high-value chemical products.

Research into Novel Materials Incorporating this compound Moieties

The distinct electronic and structural characteristics imparted by the chlorine and fluorine substituents in this compound make it a valuable precursor in the design of sophisticated materials. Researchers are actively exploring its potential in creating compounds with enhanced functionalities for various high-performance applications.

Design of Compounds with Enhanced Nonlinear Optical Properties

Nonlinear optical (NLO) materials are critical components in modern photonics and optoelectronics. The development of organic NLO materials often involves the strategic design of molecules with significant hyperpolarizability. While direct research on this compound for NLO applications is not extensively documented in publicly available literature, the principles of molecular engineering suggest its potential as a building block. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the charge distribution within a larger conjugated system, a key factor in enhancing NLO responses.

Theoretical studies on related fluorinated and chlorinated chalcone (B49325) derivatives have demonstrated that the presence and position of halogen substituents can significantly impact the second-order hyperpolarizability. The introduction of such groups can modify the intramolecular charge transfer characteristics and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial parameters for NLO activity. Although specific data for this compound-containing NLO materials is scarce, the foundational knowledge from analogous compounds provides a strong impetus for future research in this area.

Development of Specialty Chemicals and Performance Materials

The reactivity of the hydroxyl and the activated aromatic ring of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals and performance materials. Its utility as a precursor for active fungicidal ingredients has been noted, highlighting its role in the agrochemical sector.

Furthermore, the synthesis of liquid crystals containing fluorinated and chlorinated phenyl rings is an area of active research. The introduction of lateral halogen substituents can significantly influence the mesomorphic and electro-optical properties of liquid crystalline materials. While specific examples incorporating the 2-chloro-3-fluorophenyl moiety are not prominently reported, the broader context of fluorinated and chlorinated liquid crystals suggests a potential application area. The unique steric and electronic effects of the combined chloro and fluoro substitution could lead to the development of liquid crystals with novel phase behaviors and performance characteristics for display and sensor applications.

The table below summarizes the key properties of this compound, which are relevant to its application in materials synthesis.

| Property | Value |

| Molecular Formula | C₆H₄ClFO |

| Molecular Weight | 146.55 g/mol |

| Appearance | Colorless to light yellow liquid |

| pKa | 7.50 ± 0.10 (Predicted) |

Biological and Toxicological Research Perspectives of 2 Chloro 3 Fluorophenol

Structure-Activity Relationship (SAR) Studies of 2-Chloro-3-fluorophenol and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound like this compound influences its biological activity. These studies investigate how modifications to the molecule, such as the position of halogen atoms, affect its interaction with biological targets.

Influence of Halogen Position on Biological Activity

The biological activity of halogenated phenols is significantly modulated by the type, number, and position of halogen substituents on the phenolic ring. The introduction of a chlorine atom into a biologically active molecule can substantially alter its intrinsic activity, in some cases enhancing it and in others diminishing it. researchgate.neteurochlor.org The position of the halogen is critical; for instance, in substituted cinnamic acid derivatives, para-substituted fluorine or chlorine compounds exhibit potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE), while ortho-substituted analogs show the opposite effect. nih.gov

The increased biological potency of some halogenated phenols is attributed to enhanced lipophilicity, which can improve the molecule's ability to cross bacterial cell membranes. researchgate.net However, this increased lipophilicity can also negatively correlate with permeability in some contexts. researchgate.net For phenolic compounds, the presence of a second hydroxyl or an amino group in the ortho- or para-position is a key structural feature for strong antiradical and antioxidant activities, due to their strong electron-donating effects and the formation of stable quinone-like products. nih.gov

Table 1: Influence of Halogen Substitution on Biological Activity

| Compound Class | Halogen Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Cinnamic acid derivatives | para-F or -Cl | Potent AChE inhibition, poor BChE inhibition | nih.gov |

| Cinnamic acid derivatives | ortho-F or -Cl | Poor AChE inhibition, potent BChE inhibition | nih.gov |

| Phenolic compounds | ortho- or para-OH/NH2 | Enhanced antiradical and antioxidant activity | nih.gov |

Research into Biological Effects and Mechanisms of Action

Research into the biological effects of this compound and its analogs focuses on their potential as antimicrobial agents and their ability to interact with and modulate the activity of enzymes.

Antimicrobial Activity Investigations of this compound Analogs (e.g., Antibacterial)

The introduction of halogen atoms into phenolic structures is a known strategy for enhancing antimicrobial activity. Studies on chlorine-substituted 4-alkyl- and arylphenols have shown that these modifications can increase their activity against a range of microbes. nih.gov The antimicrobial effect is dependent on the length and structure of the alkyl radical. nih.gov Similarly, research on fluorobenzoylthiosemicarbazides has identified compounds with notable antibacterial activity against Gram-positive bacteria, with the trifluoromethyl derivatives showing particular promise against both reference strains and pathogenic clinical isolates of Staphylococcus aureus. nih.gov Docking studies from this research suggest that these compounds may act as allosteric inhibitors of D-alanyl-D-alanine ligase. nih.gov Furthermore, studies on chalcones have demonstrated that the presence of a chlorine atom can positively affect their activity against microorganisms like E. coli, S. aureus, and C. albicans. mdpi.com

Table 2: Antimicrobial Activity of Halogenated Phenol (B47542) Analogs

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Chlorine-substituted 4-alkyl- and arylphenols | Bacteria and Fungi | Increased antimicrobial activity with alkyl substitution | nih.gov |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria (S. aureus) | Trifluoromethyl derivatives showed significant activity (MICs 7.82-31.25 µg/mL) | nih.gov |

Studies on Enzyme Inhibition and Modulation

Halogenated phenols have been shown to interact with and inhibit the activity of various enzymes. For example, a range of halogenated phenolic contaminants can inhibit the in vitro activity of deiodinases, which are enzymes that regulate thyroid hormone levels. oup.com Phenolic structures containing iodine were generally more potent inhibitors than their brominated, chlorinated, and fluorinated counterparts. oup.com The mechanism of dehalogenation of these compounds is also a subject of study. Enzymes such as horseradish peroxidase and dehaloperoxidase can catalyze the oxidative dechlorination of halogenated phenols. nih.gov The proposed mechanism involves sequential one-electron oxidations of the phenol substrate, leading to a cationic intermediate. nih.gov Halogenase enzymes are also a focus of research for their ability to regioselectively halogenate a diverse range of biosynthetic precursors, which can have a profound effect on the biological activity of the resulting natural products. acs.org

Toxicological Research on Halogenated Phenols